molecular formula C10H10BrNO B1437275 (7-Bromo-5-methyl-1H-indol-2-yl)methanol CAS No. 53590-76-4

(7-Bromo-5-methyl-1H-indol-2-yl)methanol

Cat. No. B1437275
CAS RN: 53590-76-4
M. Wt: 240.1 g/mol
InChI Key: FRJXKNHXHVQHFA-UHFFFAOYSA-N
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Description

Indole derivatives are a significant class of organic compounds with a wide range of applications . They are often used in the synthesis of pharmaceuticals and other biologically active substances .


Synthesis Analysis

Indole derivatives can be synthesized through various methods. For instance, one method involves the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe, followed by reduction with tributyltin hydride .


Molecular Structure Analysis

The molecular structure of indole derivatives typically consists of a six-membered benzene ring fused to a five-membered pyrrole ring . The specific structure of “(7-Bromo-5-methyl-1H-indol-2-yl)methanol” would include additional bromo, methyl, and methanol groups attached to the indole core.


Chemical Reactions Analysis

Indole derivatives can participate in a variety of chemical reactions. For example, the bromophenyl group in these compounds can participate in Suzuki cross-coupling, a palladium-catalyzed reaction used to form carbon-carbon bonds.


Physical And Chemical Properties Analysis

Indole derivatives have diverse physical and chemical properties. For example, they can exist in solid, semi-solid, or liquid forms at room temperature . Their reactivity, decomposition, and incompatibility properties can also vary .

Scientific Research Applications

Chemical Investigations in Marine Sponges

Research on Thorectandra sp. and Smenospongia sp., two Thorectidae sponges, led to the discovery of new brominated tryptophan derivatives, including compounds structurally similar to (7-Bromo-5-methyl-1H-indol-2-yl)methanol. These compounds showed moderate inhibitory effects on the growth of Staphylococcus epidermidis, suggesting potential antimicrobial applications (Segraves & Crews, 2005).

Ring-Methylation of Indole Using Supercritical Methanol

A study on the ring-methylation of indole using supercritical methanol identified a process that selectively methylates indole at the C3 position, forming compounds similar to (7-Bromo-5-methyl-1H-indol-2-yl)methanol. This research contributes to our understanding of chemical processes under supercritical conditions and their applications in chemical synthesis (Kishida et al., 2010).

Synthesis and Pharmacological Screening

In the synthesis of various derivatives of 2-(1H-Indol-3-yl)acetohydrazide, research explored the transformation of similar compounds to (7-Bromo-5-methyl-1H-indol-2-yl)methanol. The study also included pharmacological screening, indicating the potential therapeutic applications of these compounds, especially in antibacterial and anti-inflammatory treatments (Rubab et al., 2017).

Antimicrobial and Anti-inflammatory Activities

A study on the synthesis of heterocycles derived from bromoindole carbohydrazides, related to (7-Bromo-5-methyl-1H-indol-2-yl)methanol, revealed moderate to good antimicrobial and anti-inflammatory activities. These findings suggest potential applications in the development of new pharmaceutical compounds (Narayana et al., 2009).

Safety And Hazards

Like all chemicals, indole derivatives should be handled with care to prevent exposure and potential harm .

Future Directions

Indole derivatives have immense potential for future research due to their diverse biological activities. They are being studied for their potential applications in treating various diseases, including cancer and viral infections .

properties

IUPAC Name

(7-bromo-5-methyl-1H-indol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-6-2-7-4-8(5-13)12-10(7)9(11)3-6/h2-4,12-13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJXKNHXHVQHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Bromo-5-methyl-1H-indol-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7-Bromo-5-methyl-1H-indol-2-yl)methanol
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(7-Bromo-5-methyl-1H-indol-2-yl)methanol

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